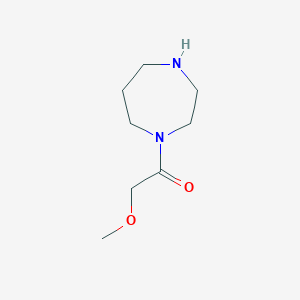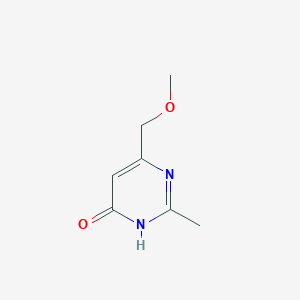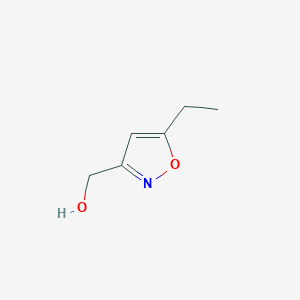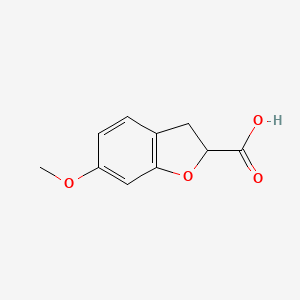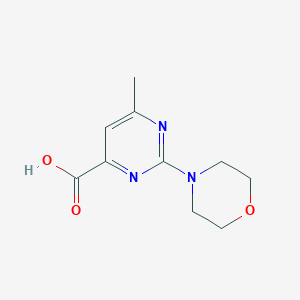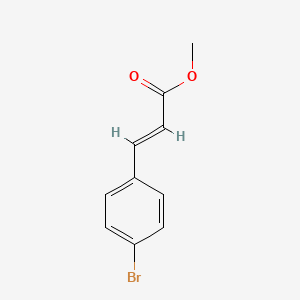
Methyl 3-(4-bromophenyl)acrylate
Übersicht
Beschreibung
“Methyl 3-(4-bromophenyl)acrylate” is a chemical compound with the CAS Number: 3650-78-0. Its molecular weight is 241.08 and its IUPAC name is methyl (2E)-3-(4-bromophenyl)-2-propenoate . It is a solid at room temperature .
Physical And Chemical Properties Analysis
“Methyl 3-(4-bromophenyl)acrylate” has a molecular weight of 241.08 g/mol . It has a density of 1.4±0.1 g/cm^3, a boiling point of 311.4±17.0 °C at 760 mmHg, and a flash point of 142.2±20.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 3-(4-bromophenyl)acrylate is widely used in organic synthesis as a building block for the creation of more complex molecules. Its bromine atom allows for various substitution reactions, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Pharmaceutical Research
In pharmaceutical research, Methyl 3-(4-bromophenyl)acrylate is utilized in the development of new drugs. Its structure can be modified to create compounds with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties. Researchers often use it to explore structure-activity relationships and optimize drug candidates .
Material Science
This compound is also significant in material science, particularly in the development of polymers and advanced materials. It can be polymerized or copolymerized to produce materials with specific properties, such as enhanced thermal stability, mechanical strength, or chemical resistance. These materials have applications in coatings, adhesives, and electronic devices .
Chemical Biology
In chemical biology, Methyl 3-(4-bromophenyl)acrylate is used as a probe to study biological processes. Its ability to form covalent bonds with biological molecules makes it useful in labeling and tracking proteins, nucleic acids, and other biomolecules. This helps in understanding cellular mechanisms and identifying potential drug targets .
Catalysis Research
Methyl 3-(4-bromophenyl)acrylate is employed in catalysis research to develop new catalytic systems. Its unique structure allows it to act as a ligand or a substrate in various catalytic reactions, including cross-coupling reactions and polymerization processes. This research aims to create more efficient and selective catalysts for industrial applications .
Bioconjugation
In bioconjugation, Methyl 3-(4-bromophenyl)acrylate is used to link biomolecules to other molecules or surfaces. This application is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems. The compound’s reactivity allows for the precise attachment of biomolecules, enhancing the functionality and specificity of bioconjugates.
Safety and Hazards
“Methyl 3-(4-bromophenyl)acrylate” is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Methyl 3-(4-bromophenyl)acrylate is a complex compound with potential applications in proteomics research
Mode of Action
It is known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given its potential role in proteomics research , it may interact with proteins and potentially affect their function or expression
Result of Action
Given its potential role in proteomics research , it may have effects on protein function or expression
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-(4-bromophenyl)acrylate, precautions should be taken to prevent further spillage or leakage if it is safe to do so .
Eigenschaften
IUPAC Name |
methyl (E)-3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3650-78-0 | |
| Record name | METHYL 4-BROMOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



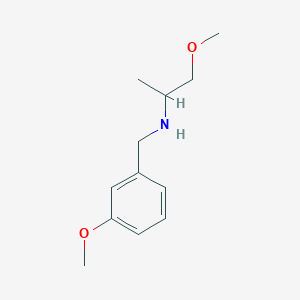
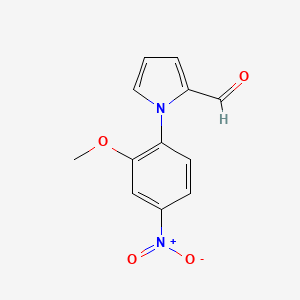
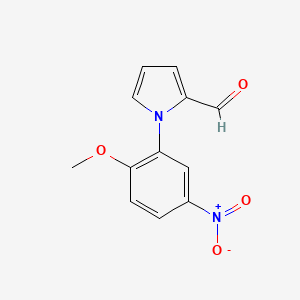
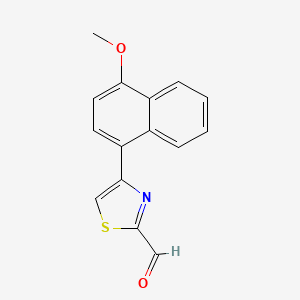
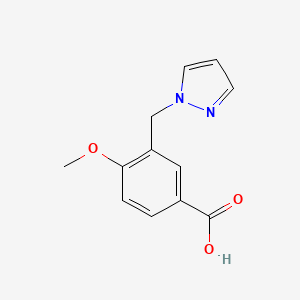


![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)
